molecular formula C18H19NO3S B5911824 methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate

methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate

Cat. No. B5911824
M. Wt: 329.4 g/mol
InChI Key: PAZOBSPOVVBWIJ-RMKNXTFCSA-N
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Description

Methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiophene family, which is known for its diverse biological and pharmacological properties.

Mechanism of Action

The mechanism of action of methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate is not fully understood, but it is believed to interact with the amyloid fibrils through π-π stacking interactions and hydrogen bonding. This interaction leads to a change in the fluorescence properties of the compound, which can be used for the detection of amyloid fibrils.
Biochemical and Physiological Effects:
Methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and biocompatible, which makes it a promising candidate for various biomedical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate is its high sensitivity and selectivity towards amyloid fibrils. This makes it a valuable tool for the detection and diagnosis of various neurodegenerative diseases. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can affect its performance in some applications.

Future Directions

The potential applications of methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate are vast and varied. Some of the future directions for research include the development of new synthetic methods for the compound, the exploration of its potential applications in the field of organic electronics, and the investigation of its biochemical and physiological effects. Additionally, the compound can be used as a building block for the development of new fluorescent probes for the detection of other biomolecules.

Synthesis Methods

The synthesis of methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate involves the reaction of 3-(4-isopropylphenyl)acrylic acid with 2-thiophenecarboxylic acid and subsequent esterification with methanol. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques.

Scientific Research Applications

Methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also shown promising results in the field of organic electronics, where it can be used as a building block for the development of high-performance organic semiconductors.

properties

IUPAC Name

methyl 3-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-12(2)14-7-4-13(5-8-14)6-9-16(20)19-15-10-11-23-17(15)18(21)22-3/h4-12H,1-3H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZOBSPOVVBWIJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)thiophene-2-carboxylate

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